1-(4-Methylpiperazin-1-yl)-3-(2-phenylethyl)thiourea
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Overview
Description
1-(4-Methylpiperazin-1-yl)-3-(2-phenylethyl)thiourea is a compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound features a piperazine ring substituted with a methyl group and a phenylethyl group attached to the thiourea moiety. Its unique structure imparts specific chemical and biological properties that make it of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(2-phenylethyl)thiourea typically involves the reaction of 1-(4-Methylpiperazin-1-yl)thiourea with 2-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpiperazin-1-yl)-3-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted piperazines.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-3-(2-phenylethyl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-3-phenylthiourea
- 1-(4-Methylpiperazin-1-yl)-3-(2-methylphenyl)thiourea
- 1-(4-Methylpiperazin-1-yl)-3-(2-chlorophenyl)thiourea
Uniqueness: 1-(4-Methylpiperazin-1-yl)-3-(2-phenylethyl)thiourea is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thioureas and contributes to its specific applications and activities.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(2-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4S/c1-17-9-11-18(12-10-17)16-14(19)15-8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFBTDTTXLWDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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